N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 900010-50-6
VCID: VC7142781
InChI: InChI=1S/C18H19ClN4O2S/c19-12-4-6-13(7-5-12)23-16(14-10-26-11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24)
SMILES: C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN4O2S
Molecular Weight: 390.89

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide

CAS No.: 900010-50-6

Cat. No.: VC7142781

Molecular Formula: C18H19ClN4O2S

Molecular Weight: 390.89

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide - 900010-50-6

Specification

CAS No. 900010-50-6
Molecular Formula C18H19ClN4O2S
Molecular Weight 390.89
IUPAC Name N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C18H19ClN4O2S/c19-12-4-6-13(7-5-12)23-16(14-10-26-11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24)
Standard InChI Key OSGGVBDCJNNLMN-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl

Introduction

The compound N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic molecule that belongs to the thienopyrazole class. It features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a piperidinyl acetamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis

The synthesis of this compound typically involves the reaction of a thieno[3,4-c]pyrazole precursor with appropriate reagents to introduce the piperidinyl acetamide moiety. The reaction conditions may involve the use of organic solvents and bases to facilitate the coupling reactions.

Biological Activity

While specific biological activity data for this compound is limited, thienopyrazole derivatives are generally explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the thieno and pyrazole rings, along with the chlorophenyl group, may enhance interactions with biological targets.

5.1. Potential Therapeutic Applications

  • Anti-inflammatory Effects: Thienopyrazole derivatives are often investigated for their anti-inflammatory properties, which could be attributed to their interaction with inflammatory mediators.

  • Anticancer Activity: Some thienopyrazole compounds have shown significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

  • Antimicrobial Properties: Preliminary studies indicate that these compounds may possess antimicrobial activity by inhibiting enzymes crucial for bacterial cell wall synthesis.

5.2. Mechanism of Action

The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, which can lead to the inhibition of cellular processes.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamideC19H16ClN3O2S371.86 g/molAnti-inflammatory, anticancer, antimicrobial
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamideC20H20ClN5O2S414.9 g/molPotential therapeutic applications under investigation

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